molecular formula C13H10FN3O B7509773 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole

2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole

Cat. No. B7509773
M. Wt: 243.24 g/mol
InChI Key: XYHGGWGZSQBPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole, also known as FIM-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. FIM-1 is a small molecule inhibitor that has been found to be effective in blocking the activity of a specific type of enzyme called ubiquitin-specific protease 7 (USP7). This enzyme is involved in various cellular processes, including DNA damage repair, cell cycle regulation, and immune response. Inhibition of USP7 by FIM-1 has been shown to have therapeutic potential in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.

Mechanism of Action

2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole exerts its biological effects by binding to the catalytic domain of USP7, thereby inhibiting its activity. USP7 plays a critical role in the regulation of various cellular processes by deubiquitinating target proteins. Inhibition of USP7 by 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole leads to the accumulation of ubiquitinated proteins, which can trigger cell death pathways in cancer cells. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been shown to activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been found to sensitize cells to chemotherapy and radiation therapy by inducing cell death pathways. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been found to have antiviral activity by inhibiting the replication of several viruses. In addition, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is its specificity for USP7, which makes it a valuable tool for studying the biological functions of this enzyme. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is complex and requires specialized equipment and expertise. In addition, the biological effects of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole may vary depending on the cell type and experimental conditions, which can make it challenging to interpret results.

Future Directions

There are several potential future directions for research on 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. One area of interest is the development of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole treatment. In addition, further studies are needed to elucidate the molecular mechanisms underlying the antiviral and immunomodulatory effects of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. Overall, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has significant potential as a therapeutic agent for the treatment of cancer, viral infections, and autoimmune disorders, and further research is warranted to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the preparation of 2-(4-Fluorophenyl)-4-(chloromethyl)-1,3-oxazole, which is then reacted with imidazole-1-ylmethanol to yield 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole. The overall synthesis process is complex and requires a high degree of precision to achieve a high yield of pure product.

Scientific Research Applications

2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. USP7 is overexpressed in many types of cancer, and its inhibition by 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has also been found to have antiviral activity against several viruses, including herpes simplex virus, human papillomavirus, and human immunodeficiency virus. In addition, 2-(4-Fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

2-(4-fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-11-3-1-10(2-4-11)13-16-12(8-18-13)7-17-6-5-15-9-17/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGGWGZSQBPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.